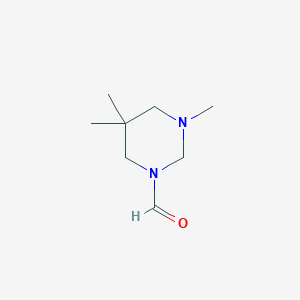
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, also known as TMDAC, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde works by binding to metal ions, which causes it to fluoresce. This property makes it useful as a fluorescent probe for the detection of metal ions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde also reacts with aldehydes and ketones, which makes it a useful reagent for their determination.
Biochemische Und Physiologische Effekte
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have low toxicity and is not known to have any significant adverse effects on the body. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting trace amounts of these ions in various samples. However, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has some limitations, including its relatively high cost and the need for specialized equipment for its detection.
Zukünftige Richtungen
There are several future directions for further research on 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde, including the development of new synthesis methods that are more efficient and cost-effective, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and materials.
In conclusion, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde is a chemical compound that has shown promise in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the determination of aldehydes and ketones. While further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications, 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde holds great potential for use in various fields of study.
Synthesemethoden
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep reaction process involving the reaction of 2,4-pentanedione with hydroxylamine hydrochloride, followed by the reaction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite. The resulting product is then treated with sodium borohydride to yield 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has been found to have various applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a reagent for the determination of aldehydes and ketones, and as a catalyst for organic reactions. 3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
146498-29-5 |
|---|---|
Produktname |
3,5,5-Trimethyl-1,3-diazinane-1-carbaldehyde |
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
3,5,5-trimethyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-9(3)6-10(5-8)7-11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
PMJHHJJKPCDWGY-UHFFFAOYSA-N |
SMILES |
CC1(CN(CN(C1)C=O)C)C |
Kanonische SMILES |
CC1(CN(CN(C1)C=O)C)C |
Synonyme |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-3,5,5-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




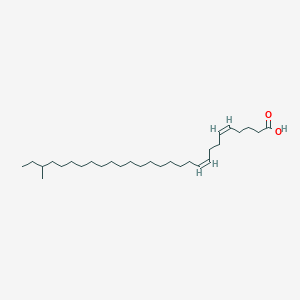
acetate](/img/structure/B138785.png)
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
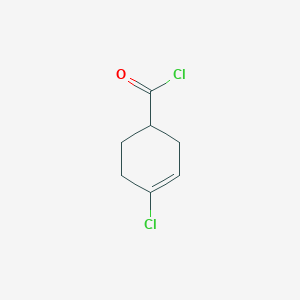
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
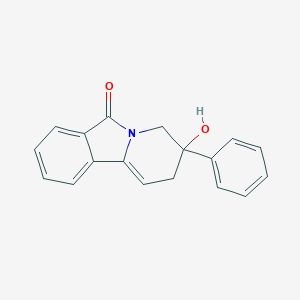
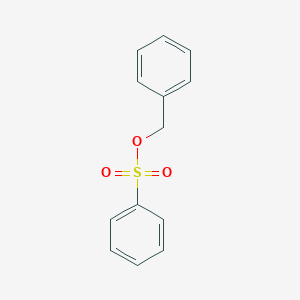
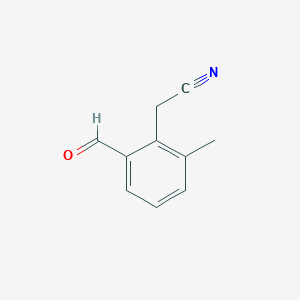
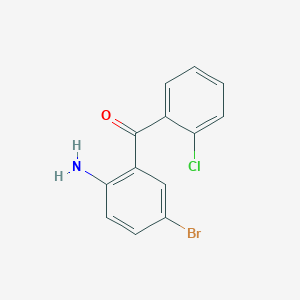
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
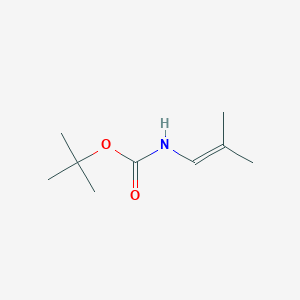
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)